molecular formula C27H46O5 B13382493 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanate

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanate

Cat. No.: B13382493
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid involves multiple steps, starting from 5Beta-cholestane. . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to convert precursor molecules into the desired product. These methods are often preferred due to their efficiency and sustainability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid involves its role as a precursor in the biosynthesis of bile acids. It undergoes enzymatic transformations to form bile acids, which are crucial for emulsifying dietary fats and facilitating their absorption in the intestine . The molecular targets include enzymes involved in bile acid synthesis pathways .

Properties

IUPAC Name

2-methyl-6-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWPIIOQKZNXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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